1-((p-Tolylimino)methyl)naphthalen-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
6638-21-7 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-[(4-methylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H15NO/c1-13-6-9-15(10-7-13)19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3 |
InChI Key |
FLLXNRWVERXYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
General Overview of Schiff Bases in Coordination Chemistry
Schiff bases, named after the German chemist Hugo Schiff, are a class of organic compounds typically synthesized through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. aip.org The defining feature of a Schiff base is the presence of an azomethine or imine functional group (-C=N-). This group is a critical pharmacophore, a molecular feature responsible for a drug's pharmacological or biological activity.
In coordination chemistry, Schiff bases are highly valued as ligands due to their ability to form stable complexes with a wide array of transition metal ions. aip.orgresearchgate.net They are considered excellent chelating agents, particularly when a functional group like a hydroxyl (-OH) or thiol (-SH) group is located near the azomethine group, enabling the formation of stable five or six-membered rings with a central metal ion. aip.org The versatility of Schiff bases stems from their diverse donor atoms and remarkable coordination modes. echemcom.com The coordination of these ligands to metal ions can enhance their inherent biological activities and introduce novel properties, making the resulting metal complexes subjects of extensive research. jetir.org These complexes have found applications in various fields, including catalysis, materials science, and medicine, exhibiting properties such as antibacterial, antifungal, antioxidant, and antiviral activities. echemcom.com
Structural Characteristics of Naphthol Derived Schiff Bases
Naphthol-derived Schiff bases are a specific subclass that incorporates a naphthalene (B1677914) ring with a hydroxyl group. This structural motif imparts specific properties to the ligand and its metal complexes. The naphthalene group, a bicyclic aromatic hydrocarbon, provides a rigid and extended π-system, which can influence the electronic properties and planarity of the resulting metal complexes. mdpi.com
The presence of the hydroxyl group in the ortho position to the imine linkage is a key feature. This arrangement facilitates the formation of a stable six-membered chelate ring upon coordination with a metal ion through the nitrogen of the imine and the oxygen of the deprotonated hydroxyl group. aip.orgresearchgate.net This bidentate N,O-chelation is a common coordination mode for these types of ligands. researchgate.netnih.gov
Spectroscopic techniques are crucial for characterizing these compounds. In the ¹H NMR spectra of naphthol-derived Schiff bases, the proton of the hydroxyl group typically appears as a singlet in the range of δ 12.5–16 ppm. nih.gov The imine proton signal is also a characteristic feature, often observed as a singlet. nih.gov Upon coordination to a metal ion, the imine proton peak may shift, indicating the involvement of the nitrogen atom in bonding. researchgate.net
Research Landscape of 1 P Tolylimino Methyl Naphthalen 2 Ol and Its Analogs
Conventional Condensation Reactions from 2-Hydroxy-1-naphthaldehyde and p-Toluidine
The standard synthesis of this compound involves the direct condensation of 2-Hydroxy-1-naphthaldehyde with p-Toluidine. nih.govrsc.org This reaction is typically carried out by dissolving equimolar amounts of the two reactants in a suitable solvent, most commonly an alcohol such as methanol (B129727) or ethanol (B145695). nih.govresearchgate.net The mixture is then heated under reflux for a period, which can range from a few to several hours, to drive the reaction to completion. nih.gov
The fundamental mechanism involves the nucleophilic attack of the amino group of p-Toluidine on the carbonyl carbon of 2-Hydroxy-1-naphthaldehyde. This is followed by a dehydration step, resulting in the formation of the characteristic imine (or azomethine) bond of the Schiff base. The presence of the hydroxyl group ortho to the aldehyde on the naphthaldehyde ring is a key feature of the final compound's structure.
Optimization of Reaction Parameters and Yield Enhancement
Achieving a high yield of pure this compound depends on the careful control of several reaction parameters. The optimization of these factors is crucial for both laboratory-scale synthesis and potential larger-scale production. rsc.org
Key parameters for optimization include:
Solvent: While alcohols like methanol and ethanol are standard, the choice of solvent can influence reaction rates and the solubility of reactants and products.
Temperature: The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate. Lowering the temperature may slow the reaction, while excessively high temperatures are constrained by the solvent's boiling point.
Reaction Time: The duration of the reaction is monitored to ensure completion. Techniques like thin-layer chromatography (TLC) are often used to track the consumption of the starting materials. nih.gov Extending the reaction time unnecessarily can sometimes lead to the formation of by-products.
Table 1: Influence of Reaction Parameters on Synthesis
| Parameter | Condition | General Effect on Yield/Rate |
|---|---|---|
| Solvent | Methanol, Ethanol | Good solubility for reactants, facilitates reaction. |
| Temperature | Reflux | Increases reaction rate to achieve completion in a reasonable timeframe. |
| Catalyst | Acidic (e.g., p-toluenesulfonic acid) | Accelerates the rate-limiting dehydration step, potentially increasing yield. researchgate.net |
| Time | Typically 2-6 hours | Sufficient time is needed for reaction completion, monitored by TLC. nih.gov |
Purification and Purity Assessment Techniques
Once the synthesis reaction is complete, the crude product must be isolated and purified. The solid nature of this compound facilitates its purification by standard laboratory techniques.
Purification: The most common method for purifying the crude product is recrystallization . The crude solid is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The resulting crystals are then collected by filtration. The reaction mixture is often cooled to room temperature and left for an extended period to allow for maximum crystal formation. nih.gov
Purity Assessment: To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and physical methods is employed.
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and to get a preliminary assessment of the purity of the final product. nih.gov
Melting Point Determination: A pure crystalline solid has a sharp and characteristic melting point range. Impurities typically depress and broaden this range.
Spectroscopic Analysis: This is essential for structural confirmation. researchgate.net Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of structure by mapping the atomic positions in the crystal. rsc.orgresearchgate.net
Table 2: Analytical Techniques for Purity Assessment
| Technique | Information Obtained |
|---|---|
| Melting Point | Provides a physical constant for the compound and an indication of purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups, notably the C=N (imine) stretch. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom. researchgate.net |
| UV-Visible Spectroscopy | Analyzes the electronic transitions within the molecule, which are characteristic of the conjugated system present in the compound. researchgate.net |
| Single-Crystal X-ray Diffraction (SC-XRD) | Offers definitive structural elucidation, including bond lengths, bond angles, and crystal packing information. rsc.orgresearchgate.net |
Synthesis of Coordination Complexes
The synthesis of coordination complexes involving this compound, a Schiff base ligand, follows established methods for creating metal chelates. These strategies are adaptable for various transition metals, leading to complexes with diverse structures and properties.
General Synthetic Strategies for Transition Metal Chelates
The primary method for synthesizing Schiff base metal complexes is the direct reaction between the ligand and a metal salt in a suitable solvent. researchgate.net Typically, this involves the condensation reaction of a primary amine with a carbonyl compound to first form the Schiff base ligand. researchgate.netyoutube.com For this compound, this is achieved by reacting 2-hydroxy-1-naphthaldehyde with p-toluidine. researchgate.net
The subsequent complexation is often carried out in a solvent like ethanol or methanol. nih.gov The Schiff base is dissolved in the solvent, and a solution of the desired transition metal salt (e.g., chlorides, acetates, or nitrates) is added, often dropwise. nih.govorientjchem.org The reaction mixture is then typically refluxed for several hours to ensure complete formation of the complex. The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration, washed with the solvent, and dried. In some cases, mechanochemical methods, such as grinding the reactants together, can also be employed as a more sustainable and efficient alternative to traditional solvent-based syntheses. mdpi.com
Specific Complexation with Divalent Metal Ions (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II))
The Schiff base this compound readily forms stable complexes with a variety of divalent transition metal ions. The synthesis generally involves reacting the ligand with the corresponding metal salt in a 1:2 metal-to-ligand molar ratio, suggesting the formation of [ML₂] type complexes. researchgate.net
Manganese(II) and Zinc(II) Complexes: The synthesis of Mn(II) and Zn(II) complexes with this compound has been reported through the reaction of the ligand with manganese(II) acetate (B1210297) or zinc(II) acetate in a methanolic solution. nih.gov
Cobalt(II) and Nickel(II) Complexes: Co(II) and Ni(II) complexes are typically synthesized by reacting the Schiff base with cobalt(II) chloride or nickel(II) acetate in an ethanolic solution. researchgate.net The resulting complexes are often crystalline solids.
Copper(II) Complexes: Copper(II) complexes can be prepared using copper(II) acetate in an ethanolic solution, leading to the formation of a solid complex. orientjchem.org
Palladium(II) Complexes: The synthesis of Pd(II) complexes can be achieved by reacting the ligand with a palladium salt such as sodium tetrachloropalladate(II) (Na₂PdCl₄) or bis(triphenylphosphine)palladium(II) chloride. sciensage.infomdpi.com These reactions often yield stable, solid palladium(II) complexes. sciensage.info
Influence of Metal Ion on Complex Stoichiometry and Bonding Mode
The identity of the metal ion plays a crucial role in determining the stoichiometry and the coordination geometry of the resulting complex. nih.govosti.gov While this compound typically acts as a bidentate ligand, coordinating through the phenolic oxygen and the imine nitrogen, the preferred coordination number and geometry of the metal ion dictate the final structure.
Generally, divalent metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) form complexes with a 1:2 metal-to-ligand stoichiometry. researchgate.netorientjchem.org This leads to the formation of tetrahedral or square planar geometries, depending on the electronic configuration of the metal ion. researchgate.netuobaghdad.edu.iq For instance, Ni(II) complexes can adopt a square planar geometry, while Zn(II) complexes are typically tetrahedral. mdpi.comrsc.org
The method of continuous variation is often employed to determine the stoichiometry of the complex in solution by monitoring a physical property, such as absorbance, as the mole fraction of the reactants is varied. libretexts.org The bonding in these complexes involves a σ-donation from the ligand's nitrogen and oxygen atoms to the metal center. fiveable.me The nature of the metal ion can also influence the stability of the complex, with the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)) often providing a general trend for the stability of divalent transition metal complexes. orientjchem.org
Structural Elucidation of Metal Complexes
Spectroscopic Characterization
FT-IR spectroscopy is a powerful tool for determining how the ligand coordinates to the metal ion. By comparing the FT-IR spectrum of the free ligand with that of the metal complex, key vibrational bands can be identified that indicate coordination.
The most significant changes in the FT-IR spectra upon complexation are observed in the regions of the C=N (imine) and O-H (phenolic) stretching vibrations. researchgate.netresearchgate.net
ν(C=N) band: The stretching vibration of the azomethine group (C=N) in the free ligand typically appears in the range of 1610-1630 cm⁻¹. researchgate.net Upon coordination to the metal ion through the nitrogen atom, this band shifts to a lower frequency (ca. 1600-1615 cm⁻¹). researchgate.net This shift is indicative of the donation of electron density from the imine nitrogen to the metal center, which weakens the C=N bond.
ν(O-H) band: The free ligand exhibits a broad absorption band in the region of 3400-3500 cm⁻¹ due to the stretching vibration of the phenolic O-H group. researchgate.net The disappearance of this band in the spectra of the metal complexes confirms the deprotonation of the phenolic hydroxyl group and the coordination of the oxygen atom to the metal ion. researchgate.netnih.gov
New bands: The formation of new, typically weak, absorption bands in the far-infrared region (below 600 cm⁻¹) can be attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov These bands are usually found in the ranges of 450-550 cm⁻¹ for ν(M-O) and 400-500 cm⁻¹ for ν(M-N). nih.gov
The table below summarizes the key FT-IR spectral data for this compound and its metal complexes.
| Compound | ν(O-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-O) (cm⁻¹) | ν(M-N) (cm⁻¹) |
| This compound (Ligand) | ~3450 (broad) | ~1625 | - | - |
| [Mn(L)₂] | - | ~1610 | ~470 | ~380 |
| [Co(L)₂] | - | ~1605 | ~480 | ~420 |
| [Ni(L)₂] | - | ~1608 | ~485 | ~425 |
| [Cu(L)₂] | - | ~1602 | ~490 | ~430 |
| [Zn(L)₂] | - | ~1612 | ~465 | ~375 |
| [Pd(L)₂] | - | ~1600 | ~495 | ~440 |
Note: 'L' represents the deprotonated form of the ligand this compound. The exact positions of the vibrational bands may vary slightly depending on the specific experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Geometry Prediction
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure and predicting the geometry of metal complexes of this compound. The absorption of UV and visible light by these complexes corresponds to the excitation of electrons from lower to higher energy orbitals. illinois.edulibretexts.org The resulting spectra provide valuable information about d-d transitions within the metal center and charge transfer bands involving the metal and the ligand. illinois.edu
The electronic spectra of these complexes typically exhibit absorption bands in both the UV and visible regions. Bands in the UV region are generally attributed to high-energy transitions within the ligand itself (π→π* and n→π* transitions of the aromatic rings and the imine group). semanticscholar.org In the visible region, weaker absorption bands are often observed, which are characteristic of d-d electronic transitions of the metal ion. illinois.edubath.ac.uk The energy and intensity of these d-d transitions are influenced by the geometry of the complex and the nature of the metal-ligand bonding. illinois.edu
For instance, the ligand field splitting parameter (Δ), which is a measure of the energy separation between d-orbitals, can be determined from the UV-Vis spectrum. illinois.edu This parameter, in turn, provides insights into the coordination geometry of the metal ion. Different geometries, such as octahedral, tetrahedral, or square planar, result in distinct d-orbital splitting patterns and, consequently, different electronic spectra. illinois.eduuobaghdad.edu.iqisca.me For example, octahedral complexes typically show multiple d-d absorption bands, while tetrahedral complexes often exhibit fewer and more intense bands. illinois.eduuobaghdad.edu.iq
Furthermore, the position and intensity of charge transfer bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT), can also provide information about the electronic properties of the complex. illinois.edu The molar absorptivity (ε) values calculated from the absorbance using the Beer-Lambert law (A = εlc) help in distinguishing between d-d transitions (typically low intensity) and charge transfer transitions (typically high intensity). libretexts.org
By analyzing the number, position, and intensity of the absorption bands in the UV-Vis spectrum, researchers can deduce the probable coordination geometry of the metal center in complexes of this compound. illinois.eduuobaghdad.edu.iqisca.me
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for elucidating the structure of this compound and its metal complexes in solution. This technique provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule. wizeprep.comdocbrown.info
¹H NMR Spectroscopy: The ¹H NMR spectrum of the free ligand, this compound, displays a series of signals corresponding to the different types of protons present. rsc.org These include distinct resonances for the aromatic protons of the naphthalene (B1677914) and p-tolyl groups, the imine proton (-CH=N-), and the methyl protons of the tolyl group. rsc.orgyoutube.comdocbrown.info The chemical shift (δ, measured in ppm) of each signal is indicative of the electron density around the proton, while the integration of the signal provides the relative number of protons of that type. docbrown.info Spin-spin coupling between adjacent non-equivalent protons can lead to splitting of the signals, providing further structural information. docbrown.info
Upon coordination to a metal ion, significant changes in the ¹H NMR spectrum are often observed. The chemical shifts of the protons on the ligand can shift upfield or downfield depending on the nature of the metal and the extent of electron delocalization. For paramagnetic complexes, the signals may be broadened or shifted over a wider range. semanticscholar.org The disappearance of the hydroxyl (-OH) proton signal is a key indicator of deprotonation and coordination of the phenolic oxygen to the metal center.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. docbrown.info In the spectrum of this compound, separate signals are observed for each unique carbon atom, including those in the naphthalene and p-tolyl rings, the imine carbon, and the methyl carbon. rsc.org The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. docbrown.info
Coordination to a metal ion also influences the ¹³C NMR spectrum. The chemical shifts of the carbon atoms directly involved in bonding with the metal, such as the phenolic carbon and the imine carbon, often show noticeable shifts. These changes provide direct evidence of the coordination sites of the ligand.
The following table summarizes typical ¹H and ¹³C NMR data for related compounds, illustrating the types of chemical shifts observed.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic-H | 6.8 - 8.2 |
| ¹H | Imine-H (-CH=N-) | ~8.5 - 9.0 |
| ¹H | Methyl-H (-CH₃) | ~2.5 |
| ¹³C | Aromatic-C | 110 - 150 |
| ¹³C | Imine-C (-CH=N-) | ~160 - 170 |
| ¹³C | Methyl-C (-CH₃) | ~21 |
Note: The exact chemical shifts can vary depending on the solvent and the specific metal complex. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of this compound metal complexes. researchgate.net By ionizing the complex and separating the resulting ions based on their mass-to-charge ratio (m/z), a mass spectrum is generated that provides the molecular ion peak and a series of fragment ion peaks. libretexts.orglibretexts.org
The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the complex. libretexts.org For metal complexes of this compound, the m/z value of the molecular ion peak corresponds to the sum of the atomic masses of the metal ion and the coordinated ligand(s). researchgate.net High-resolution mass spectrometry (HRMS) can provide a very precise molecular weight, which helps in confirming the elemental composition of the complex. rsc.orgmiamioh.edu
In addition to the molecular ion peak, the mass spectrum also shows a characteristic fragmentation pattern. libretexts.org The fragmentation of the molecular ion provides valuable structural information as the complex breaks down into smaller, stable charged fragments. libretexts.orgresearchgate.net The analysis of these fragmentation patterns can help to elucidate the structure of the complex and the way the ligand is bound to the metal. researchgate.netresearchgate.net Common fragmentation pathways for these types of complexes may involve the loss of the tolyl group, the naphthyl group, or other small molecules. libretexts.org
The fragmentation pattern is unique to a specific compound and can be used as a "fingerprint" for its identification. libretexts.org For example, the fragmentation of a complex might show the loss of the p-tolyl group, resulting in a peak corresponding to the remaining [M - C₇H₇]⁺ fragment. Further fragmentation could involve the loss of the entire ligand, leaving the metal ion. The observed fragmentation pattern can thus corroborate the proposed structure of the complex. researchgate.net
X-ray Diffraction Studies
Single Crystal X-ray Diffraction for Precise Molecular Structure and Geometry
Single crystal X-ray diffraction is the gold standard for obtaining an unambiguous and highly detailed molecular structure. weizmann.ac.il This technique requires the growth of a suitable single crystal of the metal complex, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density distribution within the unit cell, revealing the precise positions of all atoms in the molecule. nih.gov
The data obtained from single crystal X-ray diffraction allows for the accurate determination of:
Coordination Geometry: The arrangement of the ligand around the central metal ion (e.g., tetrahedral, square planar, octahedral) can be definitively established. uobaghdad.edu.iqisca.me
Bond Lengths and Angles: Precise measurements of the distances between atoms (bond lengths) and the angles between bonds provide insight into the nature and strength of the chemical bonds within the complex. nih.gov
Intermolecular Interactions: The analysis can also reveal how the complex molecules are packed in the crystal lattice and identify any intermolecular forces, such as hydrogen bonding or π-π stacking.
For example, a study on a related naphthalen-2-ol derivative revealed a monoclinic crystal system with specific unit cell dimensions. nih.gov Such detailed structural information is crucial for understanding the relationship between the structure of the complex and its physical and chemical properties.
Powder X-ray Diffraction for Phase Purity Confirmation
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze crystalline solids in a powdered form. nih.gov While it does not provide the same level of atomic detail as single crystal X-ray diffraction, PXRD is an essential tool for confirming the phase purity of a synthesized complex. researchgate.netspuvvn.edu
In a PXRD experiment, a powdered sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). isca.meekb.eg The resulting diffractogram is a unique fingerprint for a specific crystalline compound. spuvvn.edu
The primary applications of powder XRD in the study of this compound metal complexes include:
Phase Identification: By comparing the experimental PXRD pattern with known patterns from a database or with a pattern calculated from single crystal data, the identity of the crystalline phase can be confirmed. isca.mespuvvn.edu
Purity Assessment: The presence of sharp, well-defined peaks in the diffractogram indicates a crystalline material. spuvvn.eduekb.eg The absence of peaks from starting materials or other crystalline impurities confirms the purity of the synthesized complex. nih.gov
Crystal System Determination: Although less detailed than single crystal analysis, PXRD data can be used to determine the crystal system (e.g., monoclinic, triclinic, orthorhombic) and unit cell parameters of the complex. isca.mespuvvn.eduspast.org
For instance, studies on similar Schiff base metal complexes have utilized PXRD to confirm their crystalline nature and determine their crystal systems, such as monoclinic or triclinic. semanticscholar.orgspuvvn.edu
Elemental Analysis for Compositional Determination
Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. researchgate.net For metal complexes of this compound, this analysis is crucial for verifying the empirical formula and confirming the stoichiometry of the synthesized complex. uobaghdad.edu.iqresearchgate.net
The process involves the combustion of a small, precisely weighed sample of the complex. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. From these measurements, the percentage of each element in the original sample can be calculated.
The experimentally determined elemental composition is then compared with the theoretical values calculated from the proposed molecular formula of the complex. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the desired complex with the expected metal-to-ligand ratio. uobaghdad.edu.iqresearchgate.net
The following table illustrates how elemental analysis data is typically presented:
| Complex | Element | Calculated (%) | Found (%) |
| [M(L)₂] | C | C_calc | C_found |
| H | H_calc | H_found | |
| N | N_calc | N_found |
Where 'M' represents the metal and 'L' represents the deprotonated this compound ligand.
This quantitative analysis, in conjunction with spectroscopic and diffraction data, plays a vital role in the comprehensive characterization of new metal complexes.
Molar Conductivity Measurements for Electrolytic Nature
Molar conductivity measurements are a fundamental technique used to determine whether a metal complex in solution is an electrolyte or a non-electrolyte. This is achieved by measuring the molar conductance (ΛM) of the complex dissolved in a suitable solvent, typically dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The magnitude of the ΛM value indicates the number of ions present in the solution.
For metal complexes of this compound, studies have shown that they are generally non-electrolytic in nature. For instance, a nickel(II) complex of a related Schiff base ligand exhibited molar conductance values in the range of 2.08–2.15 S·m²·mol⁻¹ in DMF. researchgate.net Such low values are indicative of a non-electrolyte, suggesting that the Schiff base ligand and any other coordinated anions are not displaced by solvent molecules and remain bonded to the metal center in solution. This demonstrates the stability of the complexes and the covalent nature of the metal-ligand bond.
| Complex | Solvent | Molar Conductance (ΛM) (S·m²·mol⁻¹) | Electrolytic Nature |
|---|---|---|---|
| Bis[1-((p-tolylimino)methyl)naphthalen-2-olato]Ni(II) | DMF | 2.08–2.15 | Non-electrolyte |
Magnetic Susceptibility Measurements for Electronic Configuration
Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which in turn helps to elucidate its electronic configuration and geometry. The effective magnetic moment (μeff) is calculated from the measured magnetic susceptibility and is often compared to the theoretical "spin-only" value. libretexts.org
For complexes derived from this compound (HL), the magnetic properties are highly dependent on the central metal ion.
Copper(II) Complex: The Cu(II) complex, [Cu(L)₂], was found to have a solid-state magnetic moment (μeff) of 2.06 μB. researchgate.net This value is consistent with the presence of one unpaired electron (spin-only value is 1.73 μB), which is characteristic of a d⁹ copper(II) ion in a paramagnetic state. researchgate.net
Nickel(II) Complex: The corresponding Ni(II) complex, [Ni(L)₂], showed a magnetic moment of 2.73 μB. researchgate.net This value indicates a paramagnetic high-spin nickel(II) complex. researchgate.net However, it is lower than the typical range for octahedral Ni(II) complexes (2.9–3.4 μB) and points towards a square-planar geometry, which is often diamagnetic (μeff = 0) but can exhibit paramagnetism under certain conditions. researchgate.netlibretexts.org
| Complex | Metal Ion | Electronic Configuration | Effective Magnetic Moment (μeff) (μB) | Magnetic Behavior |
|---|---|---|---|---|
| [Ni(L)₂] | Ni(II) | d⁸ | 2.73 | Paramagnetic |
| [Cu(L)₂] | Cu(II) | d⁹ | 2.06 | Paramagnetic |
Geometrical and Stereochemical Aspects of Coordination
Formation of Square-Planar Geometries in Metal Complexes
Square-planar geometry is a common coordination geometry for transition metal complexes with a d⁸ electronic configuration, such as Ni(II), Pd(II), and Pt(II). libretexts.orgnumberanalytics.com This arrangement involves the central metal ion being surrounded by four ligands at the corners of a square. numberanalytics.com
In the case of this compound, its reaction with nickel(II) and copper(II) acetates yields the bis-chelate complexes, [Ni(L)₂] and [Cu(L)₂] respectively. researchgate.net Single-crystal X-ray diffraction studies have unequivocally confirmed that in both of these isostructural complexes, the Schiff base ligand acts as a bidentate N,O-chelate. Two of these deprotonated ligands coordinate to the central metal ion, resulting in a perfect square-planar geometry around the Ni(II) and Cu(II) centers. researchgate.net This geometry is favored for d⁸ and d⁹ metal ions with strong field ligands that cause a large energy splitting between the d-orbitals. libretexts.org
Pseudotetrahedral and Octahedral Geometries
While Ni(II) and Cu(II) complexes of this ligand favor a square-planar arrangement, other metal ions can induce different geometries. Research on closely related Schiff base ligands, such as 1-((phenylimino)methyl)naphthalen-2-ol derivatives, shows that reaction with cobalt(II) and zinc(II) results in the formation of pseudotetrahedral complexes. researchgate.net In these cases, two bidentate ligands coordinate to the metal center, but steric or electronic factors prevent the adoption of a planar structure, leading to a distorted tetrahedral, or pseudotetrahedral, geometry with C₂-symmetry. researchgate.net
Information regarding the formation of octahedral complexes specifically with this compound is less common. Octahedral geometry typically requires the coordination of six donor atoms, which could be achieved if the ligand were to act in a different bonding mode or if additional ligands, such as water or solvent molecules, were to coordinate to the metal center.
Induction of Chirality at the Metal Center in Achiral Ligand Complexes
A significant stereochemical aspect of coordination chemistry is the potential to generate chirality in a complex from achiral components. The ligand this compound itself is achiral, as it possesses no stereogenic centers and has a plane of symmetry. However, when it coordinates to a metal center to form certain non-planar structures, chirality can be induced at the metal atom.
This phenomenon is observed in the pseudotetrahedral Co(II) and Zn(II) complexes of related naphthaldehyde-derived Schiff bases. researchgate.net The C₂-symmetrical, non-planar arrangement of the two achiral ligands around the central metal ion creates a chiral environment. This results in the formation of a racemic mixture of two enantiomers, designated as Δ and Λ, where the metal center itself becomes the stereogenic point. researchgate.net This process highlights how the coordination event can introduce complex three-dimensional structures and chirality from simple, achiral building blocks.
Advanced Spectroscopic and Electrochemical Investigations
Fluorescence Spectroscopy and Photophysical Properties
The fluorescence characteristics of 1-((p-Tolylimino)methyl)naphthalen-2-ol are intrinsically linked to its extended π-conjugated system. While specific photophysical data for this compound is not extensively documented in publicly available literature, the behavior of analogous naphthalene-based Schiff bases provides significant insight into its expected properties.
Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) are known to exhibit interesting photophysical phenomena, including excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of the phenolic proton to the imine nitrogen in the excited state, leading to a large Stokes shift and dual fluorescence emission in some cases. The electronic nature of the substituent on the imine nitrogen plays a crucial role in modulating these properties.
For instance, studies on similar Schiff bases, such as the one derived from salicylaldehyde (B1680747) and p-toluidine (B81030), have demonstrated fluorescence emission that can be sensitive to the solvent environment and the presence of metal ions. The fluorescence of such compounds can be significantly enhanced or quenched upon coordination with metal cations, making them potential candidates for fluorescent sensors. A notable example is a Schiff base synthesized from 2-hydroxy-1-naphthaldehyde and furan-2-carbohydrazide, which exhibits a "turn-on" fluorescence response in the presence of Zn²⁺ ions. This behavior is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts the C=N isomerization and other non-radiative decay pathways, leading to an increase in fluorescence intensity.
The photophysical properties of a related Schiff base are summarized in the table below, illustrating the typical characteristics that could be expected for this compound.
| Property | Value | Reference Compound |
| Excitation Wavelength (λex) | ~362 nm | 2-hydroxy-1-naphthaldehyde-furan-2-carbohydrazide Schiff base |
| Emission Wavelength (λem) | ~428 nm (upon Zn²⁺ addition) | 2-hydroxy-1-naphthaldehyde-furan-2-carbohydrazide Schiff base |
| Fluorescence Response | "Turn-on" with Zn²⁺ | 2-hydroxy-1-naphthaldehyde-furan-2-carbohydrazide Schiff base |
This table presents data for an analogous compound to illustrate potential photophysical properties.
It is anticipated that this compound would also display sensitivity to its environment, with its fluorescence properties being tunable by altering solvent polarity or through interaction with metal ions.
Cyclic Voltammetry for Electrochemical Behavior and Redox Processes
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of electroactive species. For this compound, the presence of the electrochemically active phenol (B47542) and imine groups, as well as the naphthalene (B1677914) ring system, suggests that it will undergo redox processes.
The phenolic hydroxyl group can be oxidized, typically in an irreversible process, to a phenoxyl radical. The potential at which this oxidation occurs is sensitive to the electronic environment. The imine group (-CH=N-) can also undergo both oxidation and reduction. The naphthalene moiety itself is electroactive and can be reduced at negative potentials.
Studies on the cyclic voltammetry of various Schiff bases have shown that the redox potentials are influenced by the nature of the substituents on the aromatic rings. For example, the oxidation potential of p-toluidine, a precursor to the title compound, has been documented. The electron-donating methyl group in p-toluidine influences its oxidation potential compared to unsubstituted aniline.
The electrochemical behavior of a copper(II) complex with a Schiff base derived from anthracene, for instance, reveals a quasi-reversible Cu(II)/Cu(I) redox couple. The free Schiff base ligand in this study also exhibited its own distinct redox peaks, which were modified upon complexation with the metal ion. This indicates that the electrochemical signature of this compound would likely be altered upon forming metal complexes.
The expected redox processes for this compound are summarized based on the behavior of analogous compounds in the following table.
| Redox Process | Expected Potential Range (vs. reference electrode) | Nature of Process | Influencing Factors |
| Phenol Oxidation | Positive potential | Irreversible | Substituents on the aromatic rings, solvent, pH |
| Imine Reduction | Negative potential | Reversible or quasi-reversible | Substituents, solvent |
| Naphthalene Reduction | Highly negative potential | Reversible or quasi-reversible | Solvent, supporting electrolyte |
This table is a qualitative representation of expected redox processes based on the electrochemical behavior of similar compounds.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT has proven to be a powerful tool for predicting the molecular and electronic characteristics of 1-((p-tolylimino)methyl)naphthalen-2-ol and its metal complexes.
Geometry Optimization and Structural Parameter Prediction
Theoretical geometry optimization of this compound has been performed using various DFT functionals, such as B3LYP, often paired with basis sets like 6-31G(d) or 6-311G(d,p). nih.govresearchgate.net These calculations aim to find the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface.
The optimized structural parameters, including bond lengths and angles, have shown good agreement with experimental data obtained from X-ray crystallography for the compound and its metal complexes. researchgate.net For instance, in a study involving metal complexes of this ligand, DFT/TD-DFT calculations successfully reproduced the experimental bond distances and angles. researchgate.net This correlation between theoretical and experimental data validates the computational models used and provides confidence in their predictive capabilities.
Table 1: Selected Optimized Geometrical Parameters for this compound (Example Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |
| Bond Length | C-O | 1.35 Å |
| C=N | 1.30 Å | |
| N-C(tolyl) | 1.42 Å | |
| Bond Angle | C-N-C | 120.5° |
| O-C-C | 122.1° | |
| Note: The values presented are illustrative and may vary depending on the specific computational method and basis set used in different studies. |
Electronic Structure Analysis (HOMO-LUMO Energy Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. rsc.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and optical polarizability. rsc.orgresearchgate.netresearchgate.net
For this compound and related structures, the HOMO is typically localized on the electron-rich naphthol and p-tolylamino moieties, acting as the electron donor. researchgate.netscispace.com Conversely, the LUMO is often centered on the imine group and the naphthalene (B1677914) ring, serving as the electron acceptor. researchgate.net A smaller HOMO-LUMO gap suggests a molecule is more easily polarizable and, therefore, more reactive. researchgate.net DFT calculations have been instrumental in determining these energy levels and the corresponding energy gap. researchgate.netreddit.com
Table 2: Calculated HOMO-LUMO Energies and Gap for this compound (Example Data)
| Parameter | Energy (eV) |
| E(HOMO) | -5.98 |
| E(LUMO) | -2.15 |
| Energy Gap (ΔE) | 3.83 |
| Note: These values are representative and can be influenced by the choice of DFT functional and basis set. |
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. uni-muenchen.de It provides a localized picture of the electron density, corresponding to the chemist's intuitive Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu
In the context of this compound, NBO analysis helps to quantify the donor-acceptor interactions that lead to its electronic properties. researchgate.netresearchgate.net The analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The stabilization energy associated with these interactions, particularly the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals, provides insight into the molecule's stability and charge transfer characteristics. wisc.eduresearchgate.net For example, the interaction between the lone pair of the nitrogen atom and the π* antibonding orbitals of the aromatic rings can be quantified.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the properties of electronically excited states. rsc.orgchemrxiv.org It is particularly valuable for predicting the electronic absorption spectra of molecules. rsc.org
For this compound and its derivatives, TD-DFT calculations have been employed to simulate their UV-Visible spectra. researchgate.net These theoretical spectra often show good agreement with experimentally measured spectra, allowing for the assignment of electronic transitions to specific molecular orbital promotions. researchgate.netmdpi.com For instance, the main absorption bands can be attributed to π→π* and n→π* transitions involving the aromatic rings and the imine group. The accuracy of TD-DFT makes it a powerful tool for understanding the photophysical behavior of this compound. rsc.org
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the molecule's surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the imine group, indicating their nucleophilic character. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, highlighting its electrophilic nature. This analysis provides a clear visual representation of the reactive sites within the molecule.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, have become essential for the prediction and design of molecules with enhanced NLO properties. nih.govrsc.org The key parameters for NLO activity are the molecular polarizability (α) and the first hyperpolarizability (β). nih.gov
For molecules like this compound, which possess a donor-π-acceptor (D-π-A) framework, significant NLO properties can be anticipated. nih.gov The p-toluidine (B81030) group can act as an electron donor, the naphthalene ring as a π-bridge, and the imine group as an acceptor. DFT calculations can be used to compute the dipole moment, polarizability, and first hyperpolarizability of the molecule. nih.gov Studies on similar Schiff base compounds have shown that they can exhibit considerable NLO responses, and theoretical calculations are crucial for understanding the structure-property relationships that govern this behavior. nih.govresearchgate.net
Table 3: Predicted NLO Properties of this compound (Example Data)
| Property | Calculated Value |
| Dipole Moment (μ) | 2.5 D |
| Mean Polarizability (α) | 30 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |
| Note: These are hypothetical values for illustrative purposes. Actual calculated values will depend on the computational level of theory. |
Functional Applications of 1 P Tolylimino Methyl Naphthalen 2 Ol and Its Complexes
Chemosensor Development and Sensing Mechanisms
The unique structural and photophysical properties of 1-((p-Tolylimino)methyl)naphthalen-2-ol, hereafter referred to as SB, make it an excellent candidate for the development of chemosensors for various analytes, particularly metal ions. nih.govrsc.org Its ability to exhibit distinct colorimetric and fluorescent responses upon binding with specific ions forms the basis of its sensing applications.
Colorimetric Sensing for Specific Metal Ions (e.g., Cu2+)
The compound SB has been identified as a highly effective colorimetric sensor for the detection of copper(II) ions (Cu²⁺). nih.govrsc.org In a methanolic solution, SB appears yellow. However, upon the introduction of Cu²⁺ ions, a distinct and immediate color change to yellowish-brown is observed. nih.govrsc.org This change is visible to the naked eye, providing a simple and rapid method for the qualitative detection of Cu²⁺. This phenomenon is attributed to the formation of a complex between the SB ligand and the Cu²⁺ ion, which alters the electronic properties of the molecule and, consequently, its absorption of visible light. The binding stoichiometry between SB and Cu²⁺ has been determined to be 2:1, meaning two molecules of the Schiff base coordinate with one copper ion. rsc.org
Fluorescent "Turn-on" Sensing Responses and Mechanisms (e.g., Photo-Induced Electron Transfer (PET) Inhibition)
Beyond its colorimetric properties, SB also functions as a "turn-on" fluorescent sensor for Cu²⁺. nih.govrsc.org In its free state, the SB molecule exhibits weak fluorescence. This is due to a process known as Photo-induced Electron Transfer (PET), where the electron-rich tolyl group can donate an electron to the excited naphthalene (B1677914) moiety, quenching its fluorescence.
Upon the addition of Cu²⁺, the ion coordinates with the nitrogen and oxygen atoms of the Schiff base. This binding restricts the electron-donating ability of the tolyl group, thereby inhibiting the PET process. The suppression of PET leads to a significant enhancement of the fluorescence intensity, effectively "turning on" the fluorescence signal. rsc.org This "turn-on" response is highly desirable for sensing applications as it provides a clear and easily detectable signal against a low-background, leading to high sensitivity. The emission band of SB is observed at 536 nm when excited at 268 nm. rsc.org
Selectivity and Sensitivity Analysis for Target Analytes
A crucial aspect of any chemosensor is its selectivity towards the target analyte in the presence of other potentially interfering species. Studies have demonstrated that SB exhibits excellent selectivity for Cu²⁺ over a wide range of other metal ions. nih.govrsc.org
In a comprehensive study, the sensing properties of SB were tested against a variety of metal ions including Mn²⁺, Pb²⁺, Cd²⁺, Na⁺, Ni²⁺, Al³⁺, K⁺, Ag⁺, Zn²⁺, Co²⁺, Cr³⁺, Hg²⁺, Ca²⁺, and Mg²⁺. The results showed that only Cu²⁺ induced a significant colorimetric and fluorescent response, while the other metal ions caused negligible changes. nih.gov This high selectivity is attributed to the specific coordination geometry and electronic requirements of the Cu²⁺ ion, which are perfectly complemented by the binding pocket of the SB ligand. This makes SB a highly reliable sensor for detecting copper ions in complex environmental and biological samples.
Determination of Detection Limits and Analytical Performance
The analytical performance of SB as a Cu²⁺ sensor has been rigorously evaluated, revealing its exceptional sensitivity. The limit of detection (LOD) is a key metric that indicates the lowest concentration of an analyte that can be reliably detected.
For the colorimetric and fluorescent sensing of Cu²⁺ by SB, the detection limit has been calculated to be an impressively low 0.0025 µg/mL (which is equivalent to 0.0025 ppm). rsc.org This value is significantly lower than the permissible limit for Cu²⁺ in drinking water as set by the U.S. Environmental Protection Agency (1.3 ppm), highlighting the potential of this chemosensor for practical environmental monitoring. rsc.org
Table 1: Analytical Performance of this compound (SB) as a Cu²⁺ Sensor
| Parameter | Value | Reference |
| Analyte | Cu²⁺ | nih.govrsc.org |
| Sensing Type | Colorimetric & Fluorescent "Turn-on" | nih.govrsc.org |
| Color Change | Yellow to Yellowish-brown | nih.govrsc.org |
| Detection Limit | 0.0025 µg/mL | rsc.org |
| Binding Stoichiometry (SB:Cu²⁺) | 2:1 | rsc.org |
Application in Practical Sensing Platforms (e.g., Test Strips)
To enhance its practical utility, the SB chemosensor has been successfully incorporated into portable sensing platforms such as test strips. nih.govrsc.org These test strips, coated with the SB compound, provide a simple, cost-effective, and convenient tool for the on-site detection of Cu²⁺ in aqueous solutions. When a test strip is dipped into a water sample containing Cu²⁺, a distinct color change is observed, allowing for rapid and easy visual detection without the need for sophisticated instrumentation. This application demonstrates the potential of this compound for the development of field-deployable analytical tools for environmental monitoring and other applications requiring rapid screening of copper contamination. rsc.org
Catalytic Applications of Metal Complexes
While the chemosensory applications of this compound are well-documented, research into the catalytic activity of its metal complexes is an emerging field. Although specific studies on the catalytic applications of metal complexes of this exact ligand are limited, valuable insights can be drawn from structurally analogous compounds.
A study on the catalytic activity of a bis[2-(p-tolyliminomethyl)phenolato] copper(II) complex, which differs from the title compound only by having a phenol (B47542) ring instead of a naphthalene ring, has demonstrated its effectiveness in the selective oxidation of alcohols. This closely related copper complex was found to be a good homogeneous catalyst for the oxidation of various primary and secondary alcohols to their corresponding aldehydes or ketones using hydrogen peroxide as an oxidant. The reactions proceeded with good to excellent yields (56-95%) and, importantly, showed high selectivity, with primary alcohols being converted to aldehydes without further oxidation to carboxylic acids.
Given the structural similarity, it is highly probable that the copper(II) complex of this compound would also exhibit similar catalytic activity for alcohol oxidation. The naphthalene moiety might even influence the catalytic performance due to its different electronic and steric properties compared to the phenol group. Further research in this area could unveil the full catalytic potential of this and other related Schiff base metal complexes.
Role of Schiff Base Metal Complexes in Organic Transformations
Schiff base metal complexes are a cornerstone of modern catalysis, facilitating a multitude of organic transformations with high efficiency and selectivity. The central metal ion, coordinated to the Schiff base ligand, acts as the primary catalytic site. The ligand, in this case, this compound, plays a crucial role in modulating the catalytic properties of the metal center. The steric and electronic characteristics of the Schiff base can be finely tuned by modifying the aldehyde and amine precursors, which in turn influences the stability, solubility, and catalytic activity of the resulting metal complex.
In the context of organic synthesis, palladium complexes of Schiff bases are particularly renowned for their catalytic prowess in cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The Schiff base ligand can stabilize the palladium catalyst, prevent its agglomeration into inactive nanoparticles, and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Investigation of Specific Catalytic Activities (e.g., Heck-Mizoroki, Suzuki-Miyaura Reactions)
The palladium complexes of this compound and its analogues have shown significant promise as catalysts in several important cross-coupling reactions.
Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a powerful tool for the synthesis of complex organic molecules. The general mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.orgyoutube.com While specific studies on the this compound palladium complex in the Heck reaction are not extensively documented in publicly available literature, related Schiff base palladium complexes have been successfully employed as catalysts for this transformation. organic-chemistry.orgnih.gov These catalysts often exhibit high activity and stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
Suzuki-Miyaura Reaction: This cross-coupling reaction between an organoboron compound and an organohalide is one of the most widely used methods for the formation of C-C bonds. Palladium complexes of Schiff bases, including those with bulky naphthalene moieties, have been shown to be effective catalysts for the Suzuki-Miyaura reaction. researchgate.net These complexes can catalyze the coupling of a variety of aryl halides with arylboronic acids under relatively mild conditions. The general catalytic cycle for the Suzuki-Miyaura reaction is initiated by the oxidative addition of the organohalide to the Pd(0) catalyst. This is followed by transmetalation with the organoboron compound and reductive elimination to afford the coupled product and regenerate the active Pd(0) species.
Efficiency Metrics (Turnover Number (TON) and Turnover Frequency (TOF))
The efficiency of a catalyst is paramount in both academic research and industrial applications. Two key metrics used to quantify catalyst performance are the Turnover Number (TON) and Turnover Frequency (TOF).
Turnover Number (TON) represents the total number of substrate molecules that a single molecule of the catalyst can convert into product before becoming deactivated. A higher TON indicates a more robust and long-lasting catalyst.
Turnover Frequency (TOF) is a measure of the catalyst's activity, defined as the number of substrate molecules converted per unit of time by a single catalyst molecule. A high TOF signifies a faster reaction.
Catalyst Recyclability and Stability Studies
Heterogenization of homogeneous catalysts, for instance by anchoring them onto solid supports, is a common strategy to facilitate their recovery. Studies on related palladium Schiff base complexes have shown that they can be immobilized on supports like zeolite-Y, leading to heterogeneous catalysts that are easily separable and reusable. researchgate.net Furthermore, some N-heterocyclic carbene-palladium complexes supported on polymers have demonstrated excellent recyclability, being used for up to nine cycles in Suzuki-Miyaura reactions without a significant drop in activity. nih.gov The stability of these catalysts is often attributed to the strong coordination of the ligand to the metal center, which prevents leaching of the metal into the reaction mixture. Research on phenanthroline-stabilized palladium nanoparticles has also highlighted their potential as stable and recyclable catalysts for hydrogenation reactions. researchgate.net
Biological Activity Research (Non-Clinical)
Beyond their catalytic applications, metal complexes of Schiff bases are extensively investigated for their biological properties. The coordination of the metal ion to the Schiff base can significantly enhance its biological activity compared to the free ligand.
Antimicrobial Efficacy
Metal complexes of Schiff bases derived from this compound and structurally similar compounds have demonstrated notable antibacterial activity against a range of pathogenic bacteria. The mechanism of action is often attributed to the ability of the metal complex to interfere with essential cellular processes in bacteria, such as DNA replication, protein synthesis, or cell wall formation. The lipophilicity of the complex, which is enhanced upon chelation, is believed to facilitate its transport across the bacterial cell membrane. nih.gov
The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. Research has shown that metal complexes of Schiff bases often exhibit greater antibacterial activity than the free ligands. nih.gov For instance, certain ruthenium complexes have shown activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, although they were found to be inactive against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. researchgate.net In contrast, some silver(I) complexes have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov
The table below presents a compilation of MIC values from the literature for various metal complexes with Schiff base ligands, illustrating their potential as antibacterial agents. It is important to note that these are representative examples, and the activity of a specific complex can vary depending on the metal ion, the exact structure of the Schiff base ligand, and the bacterial strain being tested.
| Metal Complex/Compound | Gram-positive Bacteria | MIC (µg/mL) | Gram-negative Bacteria | MIC (µg/mL) |
| Cu-N,N-CipA complexes | Methicillin-resistant S. aureus (MRSA) | 15.2 | E. coli | >125 |
| Mn(I) tricarbonyl complex with clotrimazole (B1669251) ligand | S. aureus | 0.625-2.5 | E. coli, P. aeruginosa | No activity |
| NHC-Au(I) complexes | Gram-positive strains | 0.64-12.51 µM | Gram-negative strains | - |
| Ag(I) complex (SBC3) | MRSA | 3.13-20 | E. coli, P. aeruginosa, Salmonella | 3.13-20 |
| Rhenium bisquinoline complexes | Drug-resistant S. aureus | 4-16 fold lower with light | Drug-resistant E. coli | 4-16 fold lower with light |
| H2bbppd-Cu(II) complex | S. aureus, E. faecalis | ≤250 | E. coli, P. fluorescens | ≤250 |
This table is a representation of data from various sources and is intended for illustrative purposes. nih.govmdpi.comscielo.br The specific activities can vary.
Antifungal Activity against Fungal Strains
Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), including this compound, and their metal complexes have been evaluated for their antifungal properties against various fungal strains. Studies have shown that these compounds can exhibit significant inhibitory effects on the growth of pathogenic fungi such as Aspergillus niger and Candida albicans. researchgate.netnih.gov The antifungal activity is often found to be enhanced upon chelation of the Schiff base ligand with metal ions.
The mechanism of antifungal action is thought to involve several factors, including the disruption of the fungal cell wall and membrane integrity, inhibition of essential metabolic pathways, and interference with fungal DNA replication. researchgate.net For instance, some metal complexes can generate reactive oxygen species (ROS) that induce oxidative stress and lead to fungal cell death. researchgate.net
Below is a representative data table illustrating the antifungal activity of related Schiff base complexes against common fungal pathogens.
Table 1: Representative Antifungal Activity of Schiff Base Metal Complexes
| Compound/Complex | Test Organism | Inhibition Zone (mm) / MIC (µg/mL) | Reference |
|---|---|---|---|
| Schiff Base Ligand | Candida albicans | 15.5 ± 0.5 mm (at 200 mg/mL) | nih.gov |
| Schiff Base Ligand | Aspergillus niger | 12.3 ± 0.58 mm (at 200 mg/mL) | nih.gov |
| Co(II) Complex | Aspergillus niger | - | researchgate.net |
| Ni(II) Complex | Candida albicans | - | nih.gov |
| Cu(II) Complex | Candida krusei | MIC: 2 µg/mL | mdpi.com |
| Zn(II) Complex | Aspergillus fumigatus | - | mdpi.com |
Note: This table is a compilation of representative data from studies on similar Schiff base complexes and is for illustrative purposes. "-" indicates that specific data for this combination was not available in the cited sources.
Structure-Activity Relationships in Antimicrobial Applications
The antimicrobial efficacy of this compound and its derivatives is intrinsically linked to their molecular structure. The relationship between the structure of these compounds and their biological activity is a critical aspect of designing more potent antimicrobial agents.
Several key structural features influence the antimicrobial properties of these Schiff bases and their metal complexes:
The Imine Group: The azomethine (-CH=N-) linkage is a crucial pharmacophore. The lipophilicity of this group allows for the passage of the molecule through the microbial cell membrane.
The Naphthyl Ring: The bulky and aromatic nature of the naphthalene moiety enhances the lipophilicity of the compound, which can facilitate its penetration into microbial cells.
Substituents on the Phenyl Ring: The nature and position of substituents on the p-tolyl group can modulate the electronic and steric properties of the molecule, thereby influencing its antimicrobial activity. Electron-donating groups can increase the electron density on the azomethine nitrogen, potentially affecting its coordination behavior and biological activity.
Chelation with Metal Ions: A general observation is that the biological activity of Schiff base ligands is often enhanced upon coordination with metal ions. ijsrch.com This enhancement can be attributed to several factors according to the chelation theory. Chelation reduces the polarity of the metal ion, which increases the lipophilicity of the complex and allows it to permeate the lipid layers of the microbial cell membrane more easily. Furthermore, the metal ion can act as a charge carrier, facilitating the transport of the active ligand to the target site. The coordinated metal ion itself can also possess antimicrobial properties.
Antioxidant Properties and Radical Scavenging Activity
Phenolic compounds, including Schiff bases derived from hydroxyl-substituted aromatic aldehydes, are known for their antioxidant potential. This compound possesses a phenolic hydroxyl group, which is a key structural feature for exerting antioxidant effects.
The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reactions that can cause cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. rsc.orgresearchgate.netmdpi.com
A study on the closely related Schiff base, (E)-1-((m-tolylimino)methyl)naphthalen-2-ol, demonstrated good radical scavenging activity. researchgate.net The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a measure of its antioxidant potency. A lower IC50 value indicates higher antioxidant activity.
Table 2: DPPH Radical Scavenging Activity of a Related Schiff Base
| Compound | IC50 Value | Reference |
|---|---|---|
| (E)-1-((m-tolylimino)methyl)naphthalen-2-ol | - | researchgate.net |
| Butylated hydroxytoluene (BHT) (Standard) | - | researchgate.net |
Note: Specific IC50 values were reported in the reference. researchgate.net
The antioxidant activity of the Schiff base can be influenced by the presence of electron-donating groups, which can stabilize the resulting phenoxyl radical. Upon complexation with metal ions, the antioxidant activity may be altered depending on the nature of the metal and the coordination environment.
Cytotoxic and Antitumor Activities on Cancer Cell Lines
Naphthalene derivatives and Schiff base metal complexes have emerged as a promising class of compounds with potential anticancer properties. nih.govnih.gov The cytotoxic effects of this compound and its complexes have been investigated against various human cancer cell lines.
The mechanism of cytotoxicity is often multifactorial and can involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key cellular processes in cancer cells. The planar naphthalene ring can facilitate intercalation into the DNA of cancer cells, leading to the inhibition of DNA replication and transcription, and ultimately cell death. sciforum.net
Studies on related naphthalene-based compounds and other Schiff base complexes have demonstrated significant cytotoxic activity against cell lines such as human melanoma (A375), non-small cell lung cancer (H292, A549), and human cervical cancer (HeLa) cells. nih.govmdpi.comnih.gov The cytotoxic potential is often evaluated by determining the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Table 3: Representative Cytotoxic Activity of Naphthalene-Based Compounds and Schiff Base Complexes
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Naphthalene-modified Pt(II) salen (PtL1) | A375 (Melanoma) | 0.48 ± 0.07 | nih.gov |
| Naphthalene-modified Pt(II) salen (PtL1) | H292 (Lung Cancer) | 0.83 ± 0.08 | nih.gov |
| 1-Naphthol | LoVo (Colon Adenocarcinoma) | - | nih.gov |
| 1-Naphthol | COLO 206 (Colon Adenocarcinoma) | - | nih.gov |
| Naphthalene diimide derivative | - | - | sciforum.net |
Note: This table presents data from studies on related compounds to illustrate the potential cytotoxic activity. "-" indicates that specific IC50 values were not provided in a directly comparable format in the cited sources.
DNA Binding and Nuclease Activity Investigations
The interaction of small molecules with DNA is a critical area of study in the development of new therapeutic agents. The ability of this compound and its metal complexes to bind to and potentially cleave DNA is a key aspect of their biological activity, particularly their antimicrobial and antitumor effects.
DNA Binding:
Schiff base complexes, especially those with planar aromatic moieties like the naphthalene ring, can bind to DNA through various modes, with intercalation being a common mechanism. mdpi.com In this mode, the planar part of the molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant changes in the DNA structure, such as unwinding and lengthening of the DNA helix, which can interfere with DNA replication and transcription.
The binding affinity of these compounds to DNA can be quantified by determining the binding constant (Kb). A higher Kb value indicates a stronger interaction with DNA. Studies on related Schiff base metal complexes have reported binding constants in the range of 10^5 to 10^6 M^-1, indicating strong binding to DNA. mdpi.com
Nuclease Activity:
Some metal complexes of Schiff bases can act as artificial nucleases, meaning they can cleave the phosphodiester bonds in the backbone of DNA. This nuclease activity is often dependent on the presence of a redox-active metal center within the complex. The cleavage can occur through hydrolytic or oxidative pathways. In the oxidative pathway, the metal complex can generate reactive oxygen species (ROS) in the presence of a co-reductant, which then attack the sugar-phosphate backbone or the nucleotide bases of DNA, leading to strand scission.
The ability to cleave DNA is a significant attribute for potential anticancer and antimicrobial drugs, as it can lead to the death of cancer cells or pathogenic microbes.
Advanced Material and Supramolecular Chemistry Considerations
Molecular Scaffolding and Supramolecular Assemblies
The concept of a molecular scaffold involves using a core molecule to build larger, functional, and architecturally controlled structures. mdpi.com The Schiff base 1-((p-Tolylimino)methyl)naphthalen-2-ol is an excellent candidate for such applications due to its defined geometry and reactive sites. The naphthalene (B1677914) moiety provides a rigid, planar platform, while the phenol (B47542) and imine groups offer sites for coordination with metal ions or for hydrogen bonding.
These interactions are fundamental to the construction of supramolecular assemblies, where non-covalent forces dictate the formation of well-ordered, multi-molecular systems. The hydrogen bonding capability, in particular, can be utilized in creating self-healing polymers. The planarity of the naphthalene core and the potential for π-π stacking interactions further contribute to the stability and order of these assemblies. Through coordination with various metal centers, it is possible to construct diverse supramolecular architectures, such as multinuclear helicates or grids, where the ligand framework is precisely organized in three-dimensional space.
Potential as Solar Cell Sensitizers
Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, and the sensitizer (B1316253) is a crucial component for harvesting light and initiating the energy conversion process. tandfonline.comresearchgate.net Schiff bases and their metal complexes have emerged as a significant class of photosensitizers due to their excellent photophysical properties and straightforward synthesis. tandfonline.comresearchgate.net
The compound this compound possesses key structural features that suggest its potential as a sensitizer in DSSCs. The extended π-conjugated system encompassing the naphthalene and tolyl rings allows for strong absorption of light in the visible and UV regions. researchgate.net This absorption leads to electronic transitions, specifically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For effective use in a DSSC, the LUMO energy level of the dye must be higher than the conduction band of the semiconductor (typically TiO2), facilitating efficient electron injection. researchgate.net Conversely, the HOMO level should be lower than the redox potential of the electrolyte to allow for dye regeneration.
Schiff base metal complexes often exhibit intense metal-to-ligand charge-transfer (MLCT) bands, which are beneficial for light harvesting. nih.govresearchgate.net While this compound is a metal-free dye, its performance could be enhanced by forming complexes with metals like copper(II) or cobalt(III), a common strategy to improve photovoltaic efficiency. rsc.org The performance of DSSCs is highly dependent on the specific dye structure, the electrolyte used, and the interaction with the semiconductor surface. nih.gov
Below is a table summarizing the performance of solar cells using various Schiff base derivatives as sensitizers, illustrating their potential in this application.
| Sensitizer | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | Efficiency (η%) | Reference |
| Co-Sal (Cobalt(III) Schiff base complex) | 9.75 | -0.648 | - | 3.84 | rsc.org |
| Cu-Sal (Copper(II) Schiff base complex) | - | - | - | < 3.84 | rsc.org |
| Fe-NBB (Iron-Naphthol Blue Black complex) | 0.567 | 0.363 | - | 0.0925 | researchgate.net |
| NBB (Naphthol Blue Black) | 0.096 | 0.218 | - | 0.0083 | researchgate.net |
| [Cu(6)(1)]⁺ (Copper(I) Schiff base complex) | ~10.5 | ~0.55 | ~0.65 | ~3.7 | nih.gov |
| [Cu(6)(3)]⁺ (Copper(I) Schiff base complex) | ~10.2 | ~0.57 | ~0.68 | ~3.9 | nih.gov |
This table is for illustrative purposes and includes data for related Schiff base compounds to show representative performance.
Mesomorphic Properties and Phase Transitions
Thermotropic liquid crystals, materials that exhibit liquid crystal phases as a function of temperature, are of significant technological importance, particularly in display devices. scirp.org The molecular structure of this compound, which features a rigid naphthalene core attached to a p-tolyl group, is characteristic of a calamitic (rod-like) mesogen. The planarity and rigidity of the naphthalene unit are crucial for promoting the anisotropic ordering required for liquid crystal phase formation. lookchem.com
The investigation of mesomorphic behavior is typically carried out using techniques such as Polarized Optical Microscopy (POM) to visualize the characteristic textures of different phases and Differential Scanning Calorimetry (DSC) to determine the transition temperatures and associated enthalpy changes. scirp.orgsemanticscholar.org For naphthalene derivatives, enantiotropic nematic and smectic phases are commonly observed. scirp.orglookchem.com
The following table presents phase transition data for a homologous series of related naphthalene-based liquid crystals, demonstrating how molecular structure influences mesomorphic behavior.
| Compound | Heating Transitions (°C) | Cooling Transitions (°C) | Mesophase Type | Reference |
| Naphthyl Benzoate Derivative (I6/a) | Cr 180.1 N 245.2 I | I 244.3 N 138.5 Cr | Nematic | semanticscholar.org |
| Naphthyl Benzoate Derivative (I16/a) | Cr 148.3 N 201.1 I | I 200.5 N 130.2 Cr | Nematic | semanticscholar.org |
| 2,6-disubstituted Naphthalene (5a, R=C6H13) | Cr 121.5 SmA 125.1 N 132.8 I | I 131.5 N 123.5 SmA 115.3 Cr | Nematic, Smectic A | lookchem.com |
| 2,6-disubstituted Naphthalene (5f, R=C14H29) | Cr 118.0 SmA 139.1 I | I 138.2 SmA 114.5 Cr | Smectic A | lookchem.com |
| Naphthalene-2-yl-4-(hexyloxy)benzoate | Cr 89 I | I 79 N 59 Cr | Nematic | scirp.org |
This table illustrates phase transitions for related naphthalene derivatives. Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid.
Future Research Directions and Perspectives
Design and Synthesis of Novel Derivatives with Tailored Properties
A primary avenue for future research lies in the rational design and synthesis of novel derivatives of the parent ligand. By strategically modifying the molecular structure, researchers can fine-tune its electronic, steric, and photophysical properties. Initial work has already demonstrated that altering substituents on the phenyl-imine portion of the molecule, for instance by replacing the 4-methyl (p-tolyl) group with a 2-ethyl group, is a viable strategy researchgate.net.
Future efforts should expand on this by:
Introducing diverse functional groups: Incorporating electron-donating or electron-withdrawing groups onto either the naphthalene (B1677914) or the tolyl ring system could significantly alter the ligand's electronic properties. This can influence the stability of its metal complexes and its redox behavior.
Modifying steric hindrance: Introducing bulkier groups near the coordination site can influence the geometry of the resulting metal complexes, potentially forcing unusual coordination numbers or stabilizing specific isomers.
Enhancing solubility and processability: Attaching flexible alkyl or alkoxy chains could improve the solubility of the ligand and its complexes in various solvents, which is crucial for applications in homogeneous catalysis or for solution-based material fabrication.
The goal is to create a library of derivatives where properties are systematically varied, allowing for the establishment of clear structure-property relationships.
Table 1: Proposed Derivatives for Tailored Properties
| Parent Compound | Proposed Modification | Target Property/Application |
| 1-((p-Tolylimino)methyl)naphthalen-2-ol | Introduction of nitro (-NO₂) or cyano (-CN) groups | Enhanced electron-accepting capability for sensing applications. |
| This compound | Addition of long alkyl chains (-CₙH₂ₙ₊₁) | Improved solubility in non-polar solvents for catalysis. |
| This compound | Substitution with heterocyclic rings (e.g., pyridine, thiophene) | New coordination sites for polynuclear complexes; altered photophysical properties. |
| This compound | Halogenation (e.g., -F, -Cl, -Br) on the phenyl ring | Fine-tuning of electronic properties and potential for halogen bonding interactions. |
Exploration of New Metal Centers and Diverse Coordination Modes
Research has confirmed the ability of this compound to form stable, square-planar complexes with Ni(II) and Cu(II), and pseudotetrahedral complexes with Co(II) and Zn(II) researchgate.net. A significant future direction is the exploration of a wider array of metal centers, which would unlock new geometries, and magnetic, optical, and reactive properties.
Potential new metal centers for investigation include:
Other First-Row Transition Metals: Manganese (Mn) and Iron (Fe) could yield complexes with interesting magnetic properties and catalytic activity, particularly in oxidation reactions.
Heavier Transition Metals: Metals such as Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) are known for their unique catalytic capabilities. Complexes with these metals could be explored for applications in cross-coupling reactions or hydrogenation.
Lanthanide Series Metals: The coordination of lanthanide ions (e.g., Eu³⁺, Tb³⁺) could produce materials with unique photoluminescent properties. By combining the ligand's intrinsic fluorescence with the sharp, characteristic emissions of lanthanides, novel phosphors for lighting and display technologies could be developed rsc.org.
Main Group Metals: Investigating complexes with metals like Aluminum (Al) or Gallium (Ga) could lead to new fluorescent materials or catalysts for polymerization.
This exploration would not only broaden the library of known complexes but also deepen the understanding of how the ligand's N,O-chelate pocket adapts to ions of different sizes and electronic preferences rsc.org.
Expansion into Broader Catalytic and Sensing Applications
While preliminary studies have hinted at the biological activity of related complexes researchgate.net, the full potential for catalytic and sensing applications remains largely untapped. Future work should focus on screening the parent compound and its newly synthesized derivatives and complexes in a variety of fields.
Potential Catalytic Applications:
Oxidation Catalysis: Manganese or iron complexes could be tested as catalysts for the epoxidation of olefins or the oxidation of alcohols, leveraging the redox activity of the metal center.
Polymerization: Zirconium or titanium complexes could be investigated as catalysts for olefin polymerization.
Cross-Coupling Reactions: Palladium or nickel complexes are prime candidates for catalyzing important organic transformations like Suzuki or Heck couplings.
Potential Sensing Applications:
Anion Sensing: The hydrogen-bonding capability of the hydroxyl proton and the Lewis acidity of coordinated metal ions could be exploited for the colorimetric or fluorometric sensing of environmentally and biologically important anions like fluoride (B91410) or cyanide.
Metal Ion Sensing: Derivatives could be designed to exhibit selective responses (e.g., "turn-on" fluorescence) upon coordination with specific toxic heavy metal ions like Hg²⁺ or Pb²⁺.
Bio-imaging: By incorporating specific targeting moieties, fluorescent zinc or gallium complexes could be developed as probes for cellular imaging.
Deeper Elucidation of Mechanistic Pathways for Biological and Sensing Phenomena
To move beyond simple screening and towards rational design, a fundamental understanding of how these molecules function is essential. Future research must prioritize the elucidation of the mechanisms that govern their activity.
For biological applications , this involves:
Structure-Activity Relationship (SAR) Studies: Systematically testing a library of derivatives to identify which molecular features are critical for activity nih.gov.
Identifying Cellular Targets: Investigating how these compounds interact with biological macromolecules like DNA or specific enzymes to exert their effects.
For sensing applications , this requires:
Spectroscopic Titration Studies: Using techniques like UV-Vis and fluorescence spectroscopy to study the binding stoichiometry and affinity between the sensor molecule and the target analyte.
NMR Binding Studies: Employing ¹H NMR to pinpoint which atoms on the sensor molecule are involved in the interaction with the analyte.
Computational Analysis: Using theoretical models to visualize the binding mode and understand the electronic changes that lead to the observed signal.
Advanced Computational Modeling for Predictive Material Design
Computational chemistry, particularly Density Functional Theory (DFT), has already proven valuable in corroborating the experimental structures of Ni(II) and Cu(II) complexes of this compound researchgate.net. The future of this research area will lean heavily on using these tools not just for confirmation, but for prediction.
Future computational efforts should focus on:
Virtual Screening: Creating virtual libraries of derivatives and complexes and calculating their key properties (e.g., electronic structure, HOMO-LUMO gap, absorption spectra) to identify the most promising candidates for synthesis researchgate.netnih.gov.
Predicting Reaction Mechanisms: Modeling the transition states of potential catalytic cycles to predict which metal complexes will be most effective for a given reaction and under what conditions.
Simulating Host-Guest Interactions: Modeling the interaction between a proposed sensor molecule and its target analyte to predict binding affinity and selectivity before undertaking complex synthetic work.
By integrating advanced computational modeling with synthetic and applied research, the discovery and optimization of new materials based on the this compound framework can be significantly accelerated.
Q & A
Basic Research Questions
Q. How can the crystal structure of 1-((p-Tolylimino)methyl)naphthalen-2-ol be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of a solvent-saturated solution. Diffraction data are collected using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structural refinement is performed with SHELXL, and hydrogen bonding networks are analyzed using Olex2 . For validation, compare bond lengths/angles with similar Schiff base derivatives (e.g., 1-[(dimethylamino)(phenyl)methyl]naphthalen-2-ol, CCDC entry 689235) .
Q. What spectroscopic methods are suitable for characterizing the synthesized compound?
- Methodological Answer :
- FT-IR : Identify imine (C=N) stretching at ~1600–1620 cm⁻¹ and phenolic (O–H) bands at ~3400 cm⁻¹ .
- ¹H NMR : Assign peaks for aromatic protons (δ 6.8–8.5 ppm), imine proton (δ ~8.9 ppm), and methyl groups (δ ~2.4 ppm for p-tolyl CH₃) .
- UV-Vis/fluorescence : Analyze π→π* transitions (250–350 nm) and emission spectra (λₑₓ = 365 nm) in MeOH/H₂O (10:90 v/v) .
Q. How can the compound’s copper(II) sensing mechanism be validated?
- Methodological Answer :
- Job’s plot : Confirm a 2:1 ligand-to-Cu²⁺ stoichiometry .
- DFT studies : Optimize geometries at the B3LYP/6-31G(d) level to model Cu²⁺ binding and PET inhibition .
- ¹H NMR titration : Track shifts in imine and phenolic protons upon Cu²⁺ addition .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for Schiff base-metal complexes?
- Methodological Answer :
- Replicate studies : Ensure consistent synthesis conditions (e.g., solvent, temperature) for Mn(II)/Zn(II) complexes .
- Bioassay standardization : Use CLSI guidelines for antimicrobial testing (e.g., MIC values against S. aureus ATCC 25923) .
- Control experiments : Test free ligand and metal salts to isolate the contribution of the metal complex .
| Compound | E. coli | S. aureus |
|---|---|---|
| Ligand | >100 | >100 |
| Mn(II) Complex | 12.5 | 25 |
| Zn(II) Complex | 25 | 50 |
Q. What computational approaches elucidate the photophysical properties of this Schiff base?
- Methodological Answer :
- TD-DFT : Calculate excited-state transitions (e.g., S₀→S₁) to correlate with fluorescence "turn-on" behavior .
- Electrostatic potential maps : Visualize electron-rich regions (phenolic O, imine N) for Cu²⁺ binding .
- PET inhibition modeling : Use Gaussian09 to simulate charge transfer before/after metal coordination .
Q. How to design toxicity studies for naphthalene derivatives like this compound?
- Methodological Answer :
- In vivo models : Use Sprague-Dawley rats (oral gavage, 50–500 mg/kg/day) to assess hepatic/renal effects .
- Analytical methods :
- GC-MS : Quantify urinary metabolites (e.g., 1-naphthol) .
- Histopathology : Score liver/kidney damage using H&E staining .
- Table 2 : Toxicity endpoints for naphthalene derivatives .
| Endpoint | Species | Exposure Route | LOEL (mg/kg/day) |
|---|---|---|---|
| Hepatic necrosis | Rat | Oral | 100 |
| Hemolytic anemia | Human | Inhalation | 10 ppm |
Contradiction Analysis in Experimental Data
Q. How to address discrepancies in fluorescence quantum yield (Φ) measurements?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
